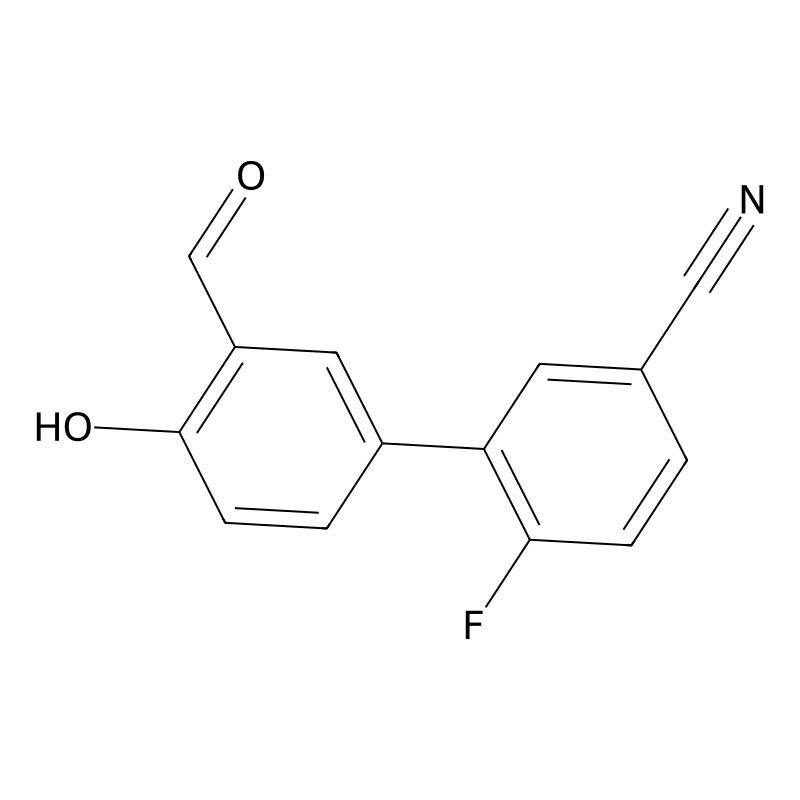

4-(5-Cyano-2-fluorophenyl)-2-formylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(5-Cyano-2-fluorophenyl)-2-formylphenol is an organic compound characterized by its unique structure, which includes a formyl group, a cyano group, and a fluorinated phenyl moiety. Its molecular formula is CHFNO, and it has notable properties such as a predicted flash point of approximately 189.1 °C and a boiling point around 389.0 °C at atmospheric pressure . The presence of the cyano and formyl groups contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

- Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide.

- Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride or hydrogen in the presence of a catalyst.

- Substitution: The fluorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions- Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

- Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

- Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in an organic solvent.

Major Products Formed- From oxidation: 4-(5-Cyano-2-fluorophenyl)-2-carboxyphenol.

- From reduction: 4-(5-Amino-2-fluorophenyl)-2-formylphenol.

- From substitution: 4-(5-Cyano-2-substituted phenyl)-2-formylphenol.

- From oxidation: 4-(5-Cyano-2-fluorophenyl)-2-carboxyphenol.

- From reduction: 4-(5-Amino-2-fluorophenyl)-2-formylphenol.

- From substitution: 4-(5-Cyano-2-substituted phenyl)-2-formylphenol.

The synthesis of 4-(5-Cyano-2-fluorophenyl)-2-formylphenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-cyano-2-fluorobenzaldehyde, which is subsequently subjected to formylation reactions to introduce the formyl group at the ortho position relative to the hydroxyl group. Reaction conditions often include strong bases like potassium carbonate in anhydrous dimethylformamide.

Industrial Production Methods

For large-scale synthesis, continuous flow reactors and automated systems may be employed to enhance efficiency and yield. Optimizing reaction conditions such as temperature, pressure, and catalyst loading is crucial for industrial production. Purification methods like recrystallization or chromatography are typically used to obtain high-purity products.

4-(5-Cyano-2-fluorophenyl)-2-formylphenol has several applications:

- Medicinal Chemistry: Serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

- Materials Science: Can be incorporated into polymers and materials to enhance properties such as thermal stability and mechanical strength.

- Biological Studies: Functions as a probe or ligand in biochemical assays for studying enzyme activities and protein interactions.

- Industrial

The interaction studies of 4-(5-Cyano-2-fluorophenyl)-2-formylphenol focus on its binding mechanisms with biological targets. The cyano group may facilitate hydrogen bonding and electrostatic interactions, while the formyl group can act as an electrophile in various biochemical pathways. These interactions are crucial for understanding its potential effects on biological systems and its applicability in drug design .

Several compounds share structural similarities with 4-(5-Cyano-2-fluorophenyl)-2-formylphenol:

| Compound Name | Structural Features |

|---|---|

| 4-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine | Contains a pyridine ring instead of a phenol ring |

| 4-(5-Cyano-2-fluorophenyl)nicotinic acid | Contains a carboxylic acid group instead of a formyl group |

| 5-Cyano-2-fluorophenylboronic acid | Lacks the formyl group; has a boronic acid group |

| 4-(5-Cyano-2-fluorophenyl)phenol | Similar structure but different substitution patterns |

| 2-Chloro-5-(5-cyano-2-fluorophenyl)phenol | Contains chlorine instead of a formyl group |

Uniqueness

The uniqueness of 4-(5-Cyano-2-fluorophenyl)-2-formylphenol lies in its combination of functional groups that confer distinct chemical reactivity. The presence of both cyano and formyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis compared to other similar compounds .